molecular formula C20H22N2O B14229121 3-(4-Hexylanilino)-2H-indol-2-one CAS No. 540534-76-7

3-(4-Hexylanilino)-2H-indol-2-one

Cat. No.: B14229121
CAS No.: 540534-76-7
M. Wt: 306.4 g/mol
InChI Key: NAEOCWTWUBVDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hexylanilino)-2H-indol-2-one is a substituted oxindole derivative featuring a hexyl chain attached to the anilino group at the 3-position of the quasi-antiaromatic 2H-indol-2-one ring system. The antiaromatic character of the 2H-indol-2-one core enhances its electrophilicity, making it a versatile intermediate in synthesizing spiro-oxindoles and other bioactive molecules .

Properties

CAS No.

540534-76-7

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-hexylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C20H22N2O/c1-2-3-4-5-8-15-11-13-16(14-12-15)21-19-17-9-6-7-10-18(17)22-20(19)23/h6-7,9-14H,2-5,8H2,1H3,(H,21,22,23)

InChI Key

NAEOCWTWUBVDRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hexylanilino)-2H-indol-2-one typically involves the reaction of 4-hexylaniline with isatin (1H-indole-2,3-dione). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired indole derivative. The reaction conditions often include the use of polar solvents and mild heating to facilitate the formation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hexylanilino)-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(4-Hex

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Physicochemical Properties

The hexylanilino substituent distinguishes this compound from other oxindole derivatives. Key comparisons include:

Table 1: Physical Properties of Selected 2H-Indol-2-one Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups
3-(4-Hexylanilino)-2H-indol-2-one 4-Hexylanilino at C3 Not reported Not reported Anti-aromatic ring, alkyl chain
3,3-di(1H-Indol-3-yl)indol-2-one Two indolyl groups at C3 291–293 95 Indole rings, C=O
Violacein (VIO) Bis-indolyl, pyrrolidone Not reported Not reported Hydroxy, conjugated system
3-(4-Hydroxyphenylimino)indolin-2-one 4-Hydroxyphenylimino at C3 >260 Moderate Hydroxy, imino
7-Fluoro-1-methyl-5-nitro-2H-indol-2-one Fluoro, nitro, methyl Not reported Not reported Electron-withdrawing groups
  • Lipophilicity: The hexyl chain in this compound enhances lipophilicity compared to polar derivatives like 3-(4-hydroxyphenylimino)indolin-2-one, which has a hydroxyl group capable of hydrogen bonding .
  • Thermal Stability: Derivatives with aromatic substituents (e.g., bis-indolyl or phenylimino groups) exhibit higher melting points (>260°C) due to strong intermolecular interactions, whereas alkylated derivatives may show lower thermal stability .

Key Research Findings and Gaps

  • Synthetic Efficiency: High yields (>95%) are achievable for bis-indolyl derivatives via acid-catalyzed condensations, but hexylanilino analogues require optimized conditions due to steric effects .
  • Structural Diversity: Schiff base derivatives (e.g., 3,3'-bis-Schiff bases) exhibit rigid, planar structures conducive to crystallinity, whereas alkylated derivatives like this compound may adopt more flexible conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.